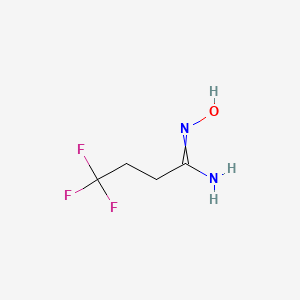

4,4,4-trifluoro-N'-hydroxybutanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7F3N2O |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

4,4,4-trifluoro-N'-hydroxybutanimidamide |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9) |

InChI Key |

MEXUJHMSOBRXAV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(F)(F)F)C(=NO)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4,4,4 Trifluoro N Hydroxybutanimidamide Systems

Tautomerism in N'-Hydroxyamidines

N'-hydroxyamidines, including 4,4,4-trifluoro-N'-hydroxybutanimidamide, can exist in two primary tautomeric forms: the amide oxime form and the imino hydroxylamine (B1172632) form. The equilibrium between these tautomers is a critical aspect of their chemical behavior, influencing their reactivity and potential for intermolecular interactions.

Theoretical investigations, primarily using Density Functional Theory (DFT), have been employed to understand the tautomerism in N'-hydroxy amidine systems. nih.govresearchgate.net Calculations consistently show that the amide oxime tautomer (Tautomer A) is thermodynamically more stable than the imino hydroxylamine tautomer (Tautomer B). nih.gov This stability is attributed to a more favorable electronic arrangement and conjugation within the amide oxime structure.

DFT studies, optimizing geometries at levels such as B3LYP/6-311++g**, indicate that the energy difference between the two tautomers is typically in the range of 4-10 kcal/mol. nih.gov While computational studies specifically focused on this compound are not extensively detailed in the surveyed literature, the general principles established for N'-hydroxy amidines are considered applicable. The potent inductive effect of the 3,3,3-trifluoropropyl group is expected to influence the electronic properties of the amidoxime (B1450833) core but not to reverse the fundamental stability order of the tautomers.

The interconversion between the amide oxime and imino hydroxylamine tautomers involves an intramolecular proton transfer. Theoretical calculations have determined the energy barrier for this process. nih.govresearchgate.net In the absence of a solvent or catalyst, the energy barrier for interconversion is substantial, calculated to be in the range of 33-71 kcal/mol. nih.gov This high activation energy suggests that spontaneous interconversion at room temperature is kinetically unfavorable, and the two tautomers can be considered as distinct species under these conditions. nih.gov

However, the dynamics of interconversion are significantly altered in the presence of protic solvents like water. nih.gov Solvent-assisted proton transfer mechanisms provide a lower energy pathway for tautomerization. Computational models incorporating one to three water molecules show that the activation barrier can be reduced to a range of 9-20 kcal/mol. nih.gov This water-assisted pathway is considerably faster than the simple, uncatalyzed intramolecular proton transfer, indicating that the tautomeric equilibrium can be established more readily in aqueous or other protic environments. nih.gov

| Parameter | Energy Range (kcal/mol) | Condition |

|---|---|---|

| Energy Difference (Tautomer A vs. B) | 4 - 10 | Gas Phase |

| Activation Barrier (Uncatalyzed) | 33 - 71 | Gas Phase |

| Activation Barrier (Water-Assisted) | 9 - 20 | Aqueous Model |

Diverse Chemical Transformations and Derivatization Pathways

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of the amidoxime functional group. It serves as a key precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. nih.govrjptonline.orgnih.gov

The most prominent application of this compound is in cyclization reactions to form five-membered heterocyclic rings. The amidoxime moiety contains the requisite N-C-N-O atom sequence that can be readily cyclized with appropriate one-carbon synthons.

The synthesis of 1,2,4-oxadiazoles is a hallmark reaction of N'-hydroxyamidines. nih.gov This transformation is typically achieved by reacting this compound with a carboxylic acid derivative, which provides the final carbon atom of the heterocyclic ring. Common reagents and methods include:

Reaction with Acyl Chlorides or Anhydrides: The amidoxime is first acylated at the hydroxyl group to form an O-acylamidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.govnih.gov The use of bases like pyridine (B92270) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can facilitate the cyclization step. rjptonline.org

One-Pot Reaction with Carboxylic Acids: Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) can be used to directly condense the amidoxime with a carboxylic acid, followed by in-situ cyclization at elevated temperatures. nih.govmdpi.com

Reaction with Nitriles: Under catalysis by agents like PTSA-ZnCl2, amidoximes can react with nitriles to form 1,2,4-oxadiazoles. organic-chemistry.org

These reactions result in the formation of 1,2,4-oxadiazoles where the 3-(3,3,3-trifluoropropyl) group from the starting amidoxime is installed at the 3-position of the ring.

The synthesis of 1,2,4-oxadiazol-5-ones (oxadiazolones) can be achieved by using reagents like ethyl chlorooxalate, which introduces a carbonyl group at the 5-position of the ring following cyclization. mdpi.com

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Carboxylic Acids + EDCI/HOBt | DMF, 140 °C | mdpi.com |

| Acyl Chlorides | Pyridine or Toluene, Reflux | nih.gov |

| Dicarboxylic Acid Anhydrides | NaOH/DMSO | nih.gov |

| Organic Nitriles + PTSA-ZnCl2 | Catalytic, Elevated Temperature | organic-chemistry.org |

While the synthesis of 1,2,4-oxadiazoles is the most direct transformation, the amidoxime moiety can, under specific conditions, be utilized to form other heterocyclic systems.

Imidazoles: The formation of imidazoles from amidoximes is less common but has been reported. One synthetic route involves the reaction of substituted amidoximes with activated alkynes, such as methyl propiolate, in the presence of a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This [3+2] cycloaddition approach would yield a highly substituted imidazole (B134444) bearing the 3,3,3-trifluoropropyl group.

Benzoxazoles: Based on the surveyed literature, the direct synthesis of benzoxazoles from this compound is not a conventional pathway. The synthesis of 2-trifluoromethyl benzoxazoles typically proceeds via the condensation of ortho-aminophenols with a source of a trifluoroacetyl group, such as in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.orgconsensus.app

Pyrimidines: Similarly, the construction of the pyrimidine (B1678525) ring generally does not start from N'-hydroxyamidine precursors. Common syntheses of trifluoromethyl-substituted pyrimidines involve the cyclocondensation of reagents like trifluoroacetoacetate with amidines or urea (B33335). nih.govmdpi.com Therefore, the use of this compound for pyrimidine synthesis is not a standard transformation.

Cyclization Reactions for Heterocyclic Ring Formation

Access to 1,2,4-Oxadiazines

The N'-hydroxyimidamide functionality serves as a key building block for the construction of various nitrogen- and oxygen-containing heterocycles. One such class of compounds, the 1,2,4-oxadiazines, can be accessed through cyclization reactions. A plausible synthetic route to 5,6-dihydro-1,2,4-oxadiazin-5-one derivatives involves the reaction of this compound with phosgene (B1210022) or its safer solid equivalents, such as bis(trichloromethyl) carbonate (triphosgene) or 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netresearchgate.netwikipedia.orgdcfinechemicals.com

The proposed mechanism commences with the acylation of the hydroxyl group of the N'-hydroxyimidamide by the phosgene equivalent, forming a reactive O-carbonyl intermediate. This is followed by an intramolecular nucleophilic attack of the terminal amino group onto the newly introduced carbonyl carbon. Subsequent elimination of a leaving group (e.g., HCl or imidazole) drives the cyclization to furnish the six-membered 1,2,4-oxadiazinone ring. The trifluoromethyl group at the C3 position of the resulting heterocycle remains intact throughout this transformation.

Table 1: Proposed Synthesis of 1,2,4-Oxadiazin-5-one Derivative

| Reactant | Reagent | Proposed Intermediate | Product |

|---|

Reduction Chemistry to Amidines and Carboximidamides

The N-hydroxy group of the imidamide is susceptible to reduction, providing a direct route to the corresponding 4,4,4-trifluorobutanimidamide (an amidine). This transformation is analogous to the well-established reduction of oximes to amines. mdpi.comnih.govrsc.org Catalytic hydrogenation is a primary method for this reduction, employing various heterogeneous and homogeneous catalysts.

Commonly used catalytic systems include platinum-based catalysts like Adam's catalyst (PtO₂), platinum on carbon (Pt/C), and nickel catalysts such as Raney Ni. mdpi.comwikipedia.org The reaction is typically performed under a hydrogen atmosphere and is often acid-catalyzed to facilitate the cleavage of the N-O bond. mdpi.comnih.gov More recently, iridium complexes have been identified as highly efficient catalysts for the selective hydrogenation of oximes to hydroxylamines, and under certain conditions, can likely promote the complete reduction to the amine (or in this case, amidine). rsc.orgincatt.nlresearchgate.net The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent, and acid additives) is crucial to prevent over-reduction or side reactions.

Table 2: Proposed Conditions for the Reduction of this compound

| Starting Material | Catalyst System | Reductant | Product |

|---|---|---|---|

| This compound | PtO₂ (Adam's catalyst) | H₂ | 4,4,4-trifluorobutanimidamide |

| This compound | Raney Ni | H₂ | 4,4,4-trifluorobutanimidamide |

Rearrangement Reactions (e.g., to fluoroformamidines)

The N'-hydroxyimidamide structure is analogous to hydroxamic acids and oximes, functional groups known to undergo classic rearrangement reactions such as the Lossen and Beckmann rearrangements, respectively. wikipedia.orgresearchgate.netwikipedia.orgmasterorganicchemistry.com These reactions typically proceed through an intermediate where a group migrates to an electron-deficient nitrogen atom.

A plausible rearrangement pathway for this compound could be initiated by the activation of the hydroxyl group. This can be achieved by O-acylation or O-sulfonylation, converting the hydroxyl into a better leaving group. Upon heating or treatment with a base, a Lossen-type rearrangement could occur. wikipedia.orgresearchgate.netrsc.org In this hypothetical scenario, the amino group (or a substituted amino group) would migrate to the nitrogen of the C=N bond, with the concurrent departure of the leaving group from the oxygen atom. This would generate a reactive carbodiimide (B86325) intermediate. Subsequent reaction with nucleophiles present in the medium would lead to the final product. While direct rearrangement to a fluoroformamidine is not a canonical pathway, the reactive intermediates generated could potentially undergo further transformations to yield complex fluorinated nitrogen-containing structures. However, it should be noted that such rearrangements of N'-hydroxyimidamides are not well-documented and would represent a novel application of this chemistry.

Further Derivatization for Functional Group Diversification (e.g., ureas, carbamimidates)

The N'-hydroxyimidamide moiety offers several handles for further chemical modification to diversify the functional groups within the molecule.

Synthesis of Ureas: Building upon the potential Lossen-type rearrangement discussed previously, the resulting carbodiimide or a related isocyanate intermediate could be trapped in situ with primary or secondary amines. wikipedia.orgnih.govsci-hub.se This reaction would furnish N-substituted urea derivatives, where one of the urea nitrogens is part of the original imidamide skeleton. This one-pot rearrangement-trapping sequence provides an efficient method for accessing complex urea structures.

Synthesis of Carbamimidates: The nucleophilic character of the amino and hydroxylamino groups allows for reactions with carbonylating agents. For instance, reaction with N-alkyl carbamoylimidazoles, which serve as versatile and safe isocyanate equivalents, could lead to the formation of carbamimidate-like structures. nih.gov The reaction would likely proceed by the attack of the primary amine of the imidamide onto the activated carbonyl group of the carbamoylimidazole, yielding a derivative with an N-carbamoyl group.

Table 3: Proposed Derivatization Reactions

| Reaction Type | Reagent(s) | Proposed Intermediate | Product Class |

|---|---|---|---|

| Urea Synthesis | 1. Activating Agent (e.g., MsCl) 2. Amine (R₂NH) | Carbodiimide / Isocyanate | Urea Derivative |

Role as Metal Ion Chelating Ligands in Coordination Chemistry

Amidoximes, the class of compounds to which this compound belongs, are well-recognized for their potent metal ion chelating properties. mdpi.comtandfonline.comresearchgate.netnih.govcore.ac.uk The functionality contains two donor atoms—the nitrogen of the amino group and the oxygen of the N-hydroxy group—positioned to form a stable five-membered chelate ring upon coordination to a metal ion. This bidentate (N,O) coordination mode is highly effective for binding a wide range of metal ions. nih.gov

The probable chelation mechanism involves the deprotonation of the N-OH group to form an amidoximate anion, which then acts as a bidentate ligand. nih.gov The negatively charged oxygen and the neutral amino nitrogen coordinate to the metal center, forming a stable complex. This chelating ability is of significant interest in various applications, including the extraction of metal ions from aqueous solutions, the development of metal-sequestering agents, and the synthesis of novel coordination complexes with unique catalytic or material properties. The presence of the trifluoromethyl group can influence the coordination properties by altering the acidity of the N-OH proton and the electron density on the donor atoms.

Influence of the Trifluoromethyl Moiety on Reaction Kinetics and Selectivity

The trifluoromethyl (CF₃) group exerts a powerful influence on the reactivity of this compound through a combination of strong inductive electron withdrawal and significant steric bulk. nih.govmdpi.com

Electronic Effects: The CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.govmdpi.comacs.org This strong inductive effect (-I effect) has several consequences:

Increased Acidity: It increases the acidity of the N-OH proton, making it easier to deprotonate. This can facilitate reactions that proceed through an amidoximate anion, such as metal chelation.

Enhanced Electrophilicity: The imidamide carbon (C=N) becomes more electrophilic, rendering it more susceptible to nucleophilic attack. This can accelerate reactions such as cyclizations or additions to the C=N bond.

Stabilization of Intermediates: It can stabilize anionic intermediates or transition states on adjacent atoms. Conversely, it destabilizes adjacent carbocations. This effect can significantly alter reaction pathways and rates. nih.gov

Steric Effects: The CF₃ group is considerably larger than a hydrogen atom or a methyl group. mdpi.com This steric hindrance can play a crucial role in determining the selectivity of reactions:

Regioselectivity: In reactions involving attack at the imidamide group, the bulky CF₃CH₂- substituent may direct the incoming reagent to the less hindered face of the molecule.

Stereoselectivity: The steric bulk can influence the conformational preferences of the molecule and its reaction intermediates, potentially leading to the preferential formation of one stereoisomer over another.

Advanced Spectroscopic and Analytical Characterization Techniques for 4,4,4 Trifluoro N Hydroxybutanimidamide

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy, including IR and FT-IR, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govnih.gov The IR spectrum of 4,4,4-trifluoro-N'-hydroxybutanimidamide is expected to display characteristic absorption bands corresponding to its key functional groups.

O-H and N-H Stretching : Broad absorption bands in the region of 3200-3600 cm⁻¹ are characteristic of O-H (from the N-OH group) and N-H (from the -NH₂ group) stretching vibrations, often overlapping. The broadness is due to hydrogen bonding.

C-H Stretching : Absorptions just below 3000 cm⁻¹ are expected for the stretching vibrations of the C-H bonds in the methylene (B1212753) groups.

C=N Stretching : The carbon-nitrogen double bond of the imidamide group should give rise to a medium to strong absorption band in the 1640-1690 cm⁻¹ region.

N-O Stretching : The N-O bond stretch typically appears in the 900-950 cm⁻¹ range.

C-F Stretching : The carbon-fluorine bonds of the CF₃ group will produce very strong and characteristic absorption bands in the 1000-1300 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H / N-H | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C=N | Stretch | 1640 - 1690 | Medium-Strong |

| N-H | Bend | 1550 - 1650 | Medium |

| C-F | Stretch | 1000 - 1300 | Very Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental composition and molecular formula of a compound. nih.govnih.gov

For this compound, with the molecular formula C₄H₇F₃N₂O, HRMS is critical for confirmation. biosynth.com The technique can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Molecular Ion Peak ([M]⁺) : The mass spectrum would show a molecular ion peak corresponding to the molar mass of the compound (156.11 g/mol ).

Fragmentation Pattern : Common fragmentation pathways could include the loss of the trifluoromethyl radical (•CF₃), water (H₂O), or ammonia (B1221849) (NH₃), leading to fragment ions that provide further structural information.

Table 5: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺ | C₄H₇F₃N₂O | 156.0538 |

| Fragment [M-F]⁺ | C₄H₇F₂N₂O | 137.0526 |

| Fragment [M-CF₃]⁺ | C₃H₇N₂O | 87.0558 |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry of the molecule. nih.gov

For this compound, an X-ray crystallographic analysis would be contingent upon the successful growth of a single crystal of sufficient quality. If obtained, the analysis would provide:

Unambiguous Structural Confirmation : Definitive proof of the atomic connectivity and the E/Z configuration of the C=N double bond.

Conformational Details : The preferred conformation of the trifluoroethyl side chain.

Intermolecular Interactions : A detailed map of the hydrogen bonding network in the crystal lattice, involving the hydroxyl (-OH) and amide (-NH₂) groups, which dictates the crystal packing.

While specific crystallographic data for this compound is not publicly available, a successful analysis would yield precise atomic coordinates and unit cell parameters, providing an unparalleled level of structural detail. nih.govmdpi.com

Chromatographic Analysis with Specific Derivatization Protocols

Chromatography is a cornerstone for the separation and analysis of this compound from complex matrices. However, the inherent chemical properties of the molecule—specifically the presence of active hydrogen atoms in its N'-hydroxy and amino groups—present challenges for certain techniques, making derivatization a critical preparatory step.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally impractical. The compound's high polarity and low volatility, attributed to hydrogen bonding capabilities of the hydroxyl and amine functionalities, would lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the high-temperature environment of the GC injector and column. researchgate.net

To overcome these limitations, the compound must be chemically modified into a more volatile and thermally stable derivative prior to analysis. researchgate.netresearchgate.net This derivatization process transforms the polar -OH and -NH2 groups into nonpolar analogues, allowing the molecule to be readily vaporized and transported through the GC column. researchgate.net Following separation in the gas chromatograph, the mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. The fragmentation pattern can be used to confirm the molecular weight of the derivative and provide structural information.

Liquid chromatography (LC) is well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound, often without the need for derivatization. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common LC technique employed for such analyses. nih.gov

Several LC modes can be applied for its separation:

Reversed-Phase HPLC (RP-HPLC): This is the most widely used LC method. Separation is achieved using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention of this compound would be influenced by the mobile phase composition, pH, and temperature, allowing for methodological optimization. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that show little retention in reversed-phase systems. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Detection in LC systems is typically performed using Diode Array Detectors (DAD) for UV-Vis absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govnih.gov LC-MS provides both retention time and mass-to-charge ratio data, enabling robust quantification and identification. nih.gov

Chemical derivatization is a procedural technique that modifies the functionality of an analyte to enable or improve its chromatographic separation and detection. researchgate.net For this compound, the primary targets for derivatization are the active hydrogens of the N'-hydroxy (-OH) and amino (-NH2) groups.

Silylation: Silylation is one of the most common derivatization methods for GC analysis, replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This reaction significantly increases the volatility and thermal stability of the analyte. nih.govresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. nih.govsigmaaldrich.com The reaction converts the hydroxyl and amine groups into TMS-ethers and TMS-amines, respectively. MSTFA is often favored because its by-products are highly volatile, reducing interference during analysis. sigmaaldrich.com

Esterification/Acylation: This strategy involves reacting the analyte with an acylating agent, such as an acid anhydride (B1165640). For compounds containing fluorine, using a halogenated acyl group can enhance the response of an electron capture detector (ECD). nih.gov Trifluoroacetylation, using trifluoroacetic anhydride (TFAA), is a common choice. This process converts the -OH and -NH2 groups into trifluoroacetyl esters and amides. nih.govnih.gov These derivatives are stable, volatile, and exhibit excellent chromatographic properties. psu.edunih.gov

| Derivatization Strategy | Typical Reagent | Target Functional Groups | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | MSTFA, BSTFA | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine | Increases volatility and thermal stability; forms stable derivatives suitable for GC-MS. nih.govnih.gov |

| Acylation (Trifluoroacetylation) | Trifluoroacetic Anhydride (TFAA) | -OH, -NH2 | Trifluoroacetyl ester/amide | Increases volatility; enhances detectability with Electron Capture Detector (ECD); produces specific fragmentation patterns in MS. nih.govnih.gov |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The structure of this compound contains several features that give rise to characteristic electronic transitions.

The molecule possesses:

Sigma (σ) bonds: These form the molecular backbone.

Pi (π) bonds: Present in the C=N double bond (imine).

Non-bonding (n) electrons: Lone pairs are located on the oxygen and two nitrogen atoms.

The absorption of energy in the UV-Vis range (typically 200-800 nm) can excite electrons involved in these orbitals. libretexts.org The primary electronic transitions expected for this compound are:

π → π* (pi to pi-star) transition: This involves the excitation of an electron from the π bonding orbital of the C=N double bond to the corresponding π* antibonding orbital. These transitions are typically high-energy and result in strong absorption bands. libretexts.org

n → π* (n to pi-star) transition: An electron from a non-bonding orbital (from the N or O atoms) is promoted to the π* antibonding orbital of the C=N group. These transitions are of lower energy (occur at longer wavelengths) than π → π* transitions and are generally less intense. libretexts.orgyoutube.com

n → σ* (n to sigma-star) transition: This involves exciting a non-bonding electron to a σ* antibonding orbital. These transitions are possible for the N and O atoms in the molecule. youtube.com

σ → σ* (sigma to sigma-star) transition: These are very high-energy transitions that require short-wavelength UV light, typically below the range of standard spectrophotometers. libretexts.orglibretexts.org

The chromophore primarily responsible for absorption in the standard UV-Vis range is the amidoxime (B1450833) group (-C(NH2)=NOH). The exact wavelength of maximum absorbance (λmax) and the intensity of the absorption bands would need to be determined experimentally by recording the UV-Vis spectrum of the compound in a suitable solvent.

| Electronic Transition | Involved Orbitals | Associated Structural Feature | Expected Relative Energy | Expected Wavelength Region |

|---|---|---|---|---|

| π → π | π bonding to π antibonding | C=N double bond | High | UV region (<300 nm) |

| n → π | Non-bonding to π antibonding | Lone pairs on N, O and C=N bond | Low | Longer UV / near-Visible region |

| n → σ | Non-bonding to σ antibonding | Lone pairs on N, O atoms | High | Far UV region (<200 nm) |

| σ → σ | σ bonding to σ antibonding | All sigma bonds (C-C, C-N, etc.) | Very High | Far UV region (<200 nm) |

Computational Chemistry and Theoretical Modeling of 4,4,4 Trifluoro N Hydroxybutanimidamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com It is widely applied to determine a variety of molecular properties with high accuracy, balancing computational cost and precision. nih.gov For 4,4,4-trifluoro-N'-hydroxybutanimidamide, DFT calculations would be instrumental in characterizing its fundamental chemical nature.

Optimization of Electronic Structure and Molecular Geometry

A primary application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would yield precise data on bond lengths, bond angles, and dihedral angles.

Calculations are typically performed using a functional, such as B3LYP or ωB97XD, combined with a basis set like 6-311G(d,p), which defines the set of functions used to build the molecular orbitals. researchgate.netnih.govmdpi.com The trifluoromethyl (-CF3) group, with its strong electron-withdrawing nature, and the N'-hydroxybutanimidamide core would significantly influence the final optimized geometry and electronic distribution. nih.gov The results of such an optimization provide the foundational data for all other computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this molecule are not available in the cited literature.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-OH | ~1.41 Å |

| Bond Length | C-CF3 | ~1.54 Å |

| Bond Angle | C-C-C | ~112° |

| Bond Angle | C=N-O | ~110° |

| Dihedral Angle | H-O-N=C | ~180° (trans) or ~0° (cis) |

Calculation of Energetic Profiles and Transition States

DFT calculations are crucial for exploring the potential energy surface of a molecule. This allows for the determination of the relative energies of different conformers (rotational isomers) and the energy barriers between them. For this compound, rotation around the C-C, C-N, and N-O single bonds would be of particular interest.

By mapping these energetic profiles, researchers can identify the most stable conformers and the transition states that connect them. researchgate.net The energy difference between the stable conformers and the transition states, known as the activation energy, provides insight into the molecule's flexibility and the kinetics of conformational change. nih.gov This information is vital for understanding how the molecule might interact with biological targets, as specific conformations are often required for binding.

Prediction of Spectroscopic Parameters

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.gov The calculation of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic behavior and reactivity of the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. anu.edu.au Unlike the static picture provided by DFT geometry optimization, MD simulations provide a dynamic view of molecular behavior, allowing for a thorough exploration of the molecule's conformational space. uq.edu.au

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between atoms using a force field (a set of parameters describing the potential energy of the system). nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, typically on the scale of nanoseconds to microseconds.

This approach reveals the accessible conformations of the molecule, the transitions between them, and the timescale of these motions. nih.gov It helps identify preferred molecular shapes and the extent of flexibility in different parts of the structure, which is critical for understanding how it might adapt its shape to bind to a receptor. nih.govresearchgate.net

Quantum Chemical Descriptors in Structure-Activity Relationship (SAR) Methodologies

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties. researchgate.netscience.gov These descriptors are fundamental inputs for Structure-Activity Relationship (SAR) studies, which aim to correlate a molecule's structure with its biological activity. researchgate.net

Emerging Research Directions and Future Perspectives for 4,4,4 Trifluoro N Hydroxybutanimidamide

Innovation in Sustainable and Efficient Synthetic Routes for Trifluorinated Amidoximes

The predominant method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a corresponding nitrile. nih.govresearchgate.net For 4,4,4-trifluoro-N'-hydroxybutanimidamide, this would involve the reaction of hydroxylamine with 4,4,4-trifluorobutanenitrile. While effective, traditional approaches often rely on prolonged reaction times and the use of organic solvents. nih.gov Modern research is focused on developing more sustainable and efficient "green" synthetic methodologies.

Innovations in this area include the use of alternative energy sources and environmentally benign solvent systems. For instance, solvent-free synthesis under ultrasonic irradiation has been shown to produce amidoximes in high yields (70–85%) with significantly reduced reaction times. nih.gov Similarly, microwave-assisted synthesis offers a rapid and efficient alternative, capable of producing amidoximes in as little as 5 to 15 minutes with good yields. nih.gov

Another green chemistry approach involves optimizing the solvent and base system. A recently developed method for aryl amidoximes utilizes water as the solvent at room temperature with triethylamine (B128534) as the base, resulting in a process with a simple work-up, short reaction times, and high yields. researchgate.nettandfonline.com The application of such green methodologies to the synthesis of this compound could significantly improve the environmental footprint and efficiency of its production. Furthermore, the trend towards sustainable practices in fluorine chemistry, such as the use of hydrothermal processes for synthesizing fluorinated polyimides, underscores the importance of developing such routes. mdpi.com

Table 1: Comparison of Synthetic Methods for Amidoximes

| Method | Conditions | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Traditional | Hydroxylamine HCl, base (e.g., Na2CO3), refluxing ethanol | 1 - 48 hours | Good to High | Well-established |

| Ultrasonic | Solvent-free, ultrasonic irradiation | Short | 70 - 85% | High efficiency, solvent-free nih.gov |

| Microwave | Microwave irradiation | 5 - 15 minutes | 65 - 81% | Extremely rapid nih.gov |

| Aqueous System | Water, triethylamine, room temperature | ~6 hours | High (e.g., 81%) | Environmentally benign, easy work-up tandfonline.com |

Exploration of Novel Reactivity Patterns and Derivatization Strategies for Chemical Library Expansion

The amidoxime (B1450833) functional group is a versatile synthon, capable of undergoing a range of chemical transformations that allow for the creation of diverse molecular scaffolds. The presence of the trifluoromethyl group in this compound is expected to modulate this reactivity, opening avenues for novel derivatization strategies.

Established reactivity patterns for amidoximes include:

Reduction to form the corresponding amidines, which are themselves an important class of bioactive molecules. nih.gov

Oxidation , which can yield amides and nitriles. nih.gov

Cyclization reactions , where amidoximes serve as key intermediates in the synthesis of various five-membered heterocycles, most notably 1,2,4-oxadiazoles. tandfonline.comacs.org

More recent and innovative research has uncovered new reactivity. A significant development is the modular synthesis of fluoroformamidines through the rearrangement of in situ-generated amidoximes. nih.gov This protocol, which proceeds rapidly at room temperature, transforms the amidoxime into a stable fluoroformamidine scaffold that can be further derivatized to access other nitrogen-rich moieties like ureas and carbamimidates. nih.gov This represents a powerful strategy for expanding a chemical library from a single trifluorinated amidoxime precursor.

Furthermore, amidoximes have been shown to act as bifunctional nucleophiles in reactions with metal-activated nitriles, where both the hydroxylamino and amino groups participate in the coupling. nih.govdntb.gov.ua The electron-withdrawing nature of the trifluoromethyl group in this compound could influence the nucleophilicity and reactivity in such transformations, potentially leading to new and selective derivatization pathways.

Table 2: Derivatization Strategies for a Trifluorinated Amidoxime Scaffold

| Reaction Type | Reagents/Conditions | Resulting Compound Class | Potential Utility |

|---|---|---|---|

| Reduction | Catalytic hydrogenation or other reducing agents | Amidines | Bioactive molecules, synthons nih.gov |

| Oxidation | Mild oxidizing agents | Amides, Nitriles | Functional group transformation nih.gov |

| Cyclization | Acylating agents, carbonyls | 1,2,4-Oxadiazoles and other heterocycles | Bioisosteres, pharmaceutical scaffolds tandfonline.com |

| Rearrangement | In-situ generation, sulfur(VI)-fluoride reagent | Fluoroformamidines | Stable intermediates for ureas, carbamimidates nih.gov |

| Nucleophilic Addition | Metal-activated nitriles | Complex chelates | Coordination chemistry, novel heterocycles nih.gov |

Advanced Applications of Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. For a fluorinated compound like this compound, computational methods can provide deep insights into its structure, stability, and reactivity.

DFT calculations can be employed to:

Elucidate Reaction Mechanisms: Computational studies have been used to clarify the mechanisms of oxime formation and to understand the bifunctional reactivity of amidoximes in metal-mediated reactions. nih.govresearchgate.net Such studies could predict the most favorable pathways for the derivatization of this compound.

Predict Tautomeric Stability: Amidoximes can exist in several tautomeric forms, and their relative stability can influence reactivity. nih.gov DFT calculations can accurately predict the energies of these tautomers, identifying the most stable and reactive species under different conditions, as has been done for related fluoro-formamide systems. researchgate.net

Analyze C-F Bond Activation: The activation of carbon-fluorine bonds is a critical area of research. Combined experimental and computational studies have detailed the mechanism of C-F bond activation by organometallic complexes, providing a framework for designing catalysts and predicting reactivity. nih.gov

Guide Predictive Design: By modeling the interactions of this compound and its derivatives with biological targets or material interfaces, computational chemistry can guide the design of new molecules with desired properties, saving significant experimental time and resources.

Table 3: Applications of Computational Chemistry for Fluorinated Amidoximes

| Computational Method | Application Area | Information Gained |

|---|---|---|

| DFT Geometry Optimization | Structural Analysis | Bond lengths, angles, conformational preferences |

| DFT Frequency Calculation | Stability & Spectroscopy | Tautomer stability, vibrational frequencies (IR/Raman) |

| Transition State Search (e.g., QST2/3) | Mechanistic Studies | Reaction energy barriers, mechanism elucidation researchgate.net |

| Molecular Dynamics (MD) Simulation | Supramolecular Chemistry | Self-assembly behavior, solvent effects |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of non-covalent interactions (e.g., C-F···H) nih.gov |

Integration of this compound in Supramolecular Assemblies and Material Design

The trifluoromethyl (CF3) group is a powerful director of supramolecular self-assembly due to its unique combination of hydrophobicity, lipophobicity (fluorous character), and ability to engage in weak non-covalent interactions. Research has shown that trifluoromethyl groups can guide the organization of molecules into well-defined architectures. For example, phenyl-substituted fullerenes bearing CF3 groups have been shown to self-assemble into flower-like and flake-like structures. researchgate.net

This principle has been extended to biomimetic systems, where artificial nucleic acids containing 3,5-bis(trifluoromethyl)benzene moieties can assemble into duplex structures driven purely by hydrophobic and fluorous interactions, in the absence of traditional hydrogen bonding. nih.govrsc.org In materials science, aromatic polyamides containing trifluoromethyl groups have been prepared via precipitation polymerization to form highly intertwined nanofibers. researchgate.net

The this compound molecule contains both a flexible alkyl chain and a terminal trifluoromethyl group, making it an intriguing candidate for incorporation into new materials. It could be used as a building block for:

Liquid Crystals: The polarity of the amidoxime head group combined with the fluorous tail could lead to mesogenic properties.

Self-Assembled Monolayers (SAMs): The amidoxime group could anchor to surfaces, presenting a trifluoromethylated interface with unique wetting and electronic properties.

Fluorinated Polymers and Gels: Incorporation into a polymer backbone could create materials with tailored thermal stability, chemical resistance, and self-assembly characteristics. sigmaaldrich.com

Table 4: Examples of Trifluoromethyl Groups Directing Self-Assembly

| Molecular System | Assembled Structure | Driving Forces | Reference |

|---|---|---|---|

| Fullerene Derivatives | Flowers, Flakes, Discs | Functional group interactions, solvent effects | researchgate.net |

| Artificial Nucleic Acids | Duplexes | Hydrophobic interactions, size complementarity | nih.govrsc.org |

| Aromatic Polyamides | Nanofibers | Polymer-solvent interactions, hydrogen bonding | researchgate.net |

| Nickel Catalysts | Carbatrane Complexes | Metal-promoted reactivity, C-F bond modification | nih.gov |

Development of Novel Analytical Probes and Detection Methods Incorporating Fluorinated Amidoxime Scaffolds

The development of sensitive and selective analytical methods is crucial in environmental science, diagnostics, and materials quality control. This research area presents a dual perspective for this compound: its detection and its use as a component in detection systems.

Firstly, the detection of fluorinated compounds like this compound in various matrices is an ongoing analytical challenge. Advanced techniques are required to achieve the necessary sensitivity and specificity. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are standard for the analysis of per- and polyfluoroalkyl substances (PFAS). researchgate.netnih.gov A novel and powerful technique is the coupling of HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS), which allows for fluorine-specific detection, enabling the identification of fluorinated compounds that are otherwise difficult to ionize and detect. nih.gov Additionally, 19F Nuclear Magnetic Resonance (19F NMR) is a highly specific and quantitative tool for characterizing fluorinated molecules without matrix interference. redalyc.org

Secondly, the unique structure of this compound makes it a promising scaffold for the development of new analytical probes. Fluorescent probes are indispensable tools for detecting biologically and environmentally important analytes. bath.ac.uk The trifluoromethyl group can be used to tune the electronic properties of a fluorophore, shifting its emission or absorption wavelengths, while the amidoxime moiety is a known metal-chelating group. nih.gov This combination could be exploited to design novel probes for metal ions, where binding at the amidoxime site would induce a change in the fluorescence signal, modulated by the electronic influence of the CF3 group. The principles seen in naphthalimide- and hemicyanine-based probes could be adapted to this new fluorinated scaffold. mdpi.comrsc.org

Table 5: Summary of Analytical Methods for Fluorinated Compounds

| Technique | Principle | Advantages |

|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass analysis | High sensitivity and selectivity for known analytes nih.gov |

| HPLC-ICP-MS/MS | Chromatographic separation with fluorine-specific elemental detection | Non-targeted detection of all fluorinated compounds nih.gov |

| 19F NMR | Nuclear magnetic resonance of the 19F nucleus | High specificity, quantitative, structural characterization redalyc.org |

| Gas Chromatography (GC) | Separation of volatile compounds | Useful for smaller, derivatized fluorinated molecules cdc.gov |

Q & A

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-N'-hydroxybutanimidamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of trifluorinated imidamides often involves nucleophilic substitution or condensation reactions. For example, trifluoroalkyl precursors (e.g., 4,4,4-trifluorobutanoic acid derivatives) can react with hydroxylamine under controlled pH and temperature to form the hydroxybutanimidamide backbone. Evidence from analogous trifluoro compounds (e.g., methyl 4,4,4-trifluorobutanoate synthesis via methanol and trifluoroalkenes) suggests optimizing reaction efficiency using catalysts like pyridine derivatives or phase-transfer agents . Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., acetonitrile).

Q. How is the purity of this compound validated in research settings?

- Methodological Answer : Purity validation requires multi-modal analytical techniques:

- HPLC with UV detection (λ = 255 nm, based on trifluoromethyl chromophore behavior) .

- NMR (¹⁹F NMR for trifluoromethyl group quantification; δ = -60 to -70 ppm region) .

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (theoretical m/z: 231.25 for C₁₀H₁₇F₃N₂O) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, especially to resolve hydrogen bonding involving the hydroxylamine group. Evidence shows SHELX programs are robust for small-molecule crystallography, even with high fluorine content .

- IR spectroscopy : Key peaks include N–H stretches (~3300 cm⁻¹) and C≡N vibrations (~2200 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder in trifluoromethyl groups) be addressed during structure refinement?

- Methodological Answer : Fluorine atoms often exhibit positional disorder due to their high electron density. Strategies include:

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Methodological Answer : Discrepancies in biological studies (e.g., antiviral vs. anticancer activity) may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Structural analogs : Compare activity of this compound with derivatives (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) to isolate pharmacophore contributions .

Q. How can computational methods predict the reactivity of the hydroxylamine moiety in nucleophilic reactions?

- Methodological Answer :

- DFT calculations : Optimize transition states for hydroxylamine-mediated reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity.

- Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina, leveraging PubChem structural data .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.